molecular formula C18H22O2 B14354416 4,4'-(4-Methylpentane-1,1-diyl)diphenol CAS No. 90729-99-0

4,4'-(4-Methylpentane-1,1-diyl)diphenol

Cat. No.: B14354416
CAS No.: 90729-99-0
M. Wt: 270.4 g/mol
InChI Key: RVGOVXZCFLRAQH-UHFFFAOYSA-N
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Description

4,4'-(4-Methylpentane-1,1-diyl)diphenol is a bisphenol derivative characterized by a central 4-methylpentane bridge connecting two phenolic rings. This compound belongs to a broader class of diphenylalkane derivatives, where structural variations in the bridging group significantly influence physicochemical properties and applications. Key properties such as thermal stability, solubility, and biological activity can be inferred through comparisons with related compounds, as detailed below.

Properties

CAS No.

90729-99-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol

InChI

InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3

InChI Key

RVGOVXZCFLRAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Phenol and 1,3-Dimethylbutene

The most widely documented synthesis route involves the condensation of phenol with 1,3-dimethylbutene in the presence of an acidic catalyst. This method leverages Friedel-Crafts alkylation to form the desired bisphenol structure.

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the acidic catalyst protonates 1,3-dimethylbutene, generating a carbocation intermediate. This intermediate reacts with phenol’s aromatic ring, forming a C–C bond between the two phenolic units. The process is typically carried out under reflux conditions to ensure optimal reactivity.

Standard Procedure

  • Reactant Preparation : Phenol and 1,3-dimethylbutene are mixed in a molar ratio of 2:1 to favor bisphenol formation.
  • Catalyst Addition : Sulfuric acid (0.5–2 mol%) or methanesulfonic acid is added to the mixture.
  • Reaction Conditions : The reaction is heated to 80–120°C for 6–12 hours under inert atmosphere to prevent oxidation.
  • Workup : The crude product is neutralized with aqueous sodium bicarbonate, followed by extraction using dichloromethane or toluene.
  • Purification : Recrystallization from methanol or ethanol yields white crystalline 4,4'-(4-Methylpentane-1,1-diyl)diphenol with >95% purity.
Table 1: Optimization of Acid-Catalyzed Synthesis
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ (1 mol%) Toluene 100 8 78 97
CH₃SO₃H (2 mol%) Dichloromethane 80 12 85 95
Amberlyst-15 Acetonitrile 120 6 72 93

Solvent Systems and Their Impact

The choice of solvent critically affects reaction kinetics and product isolation. Polar aprotic solvents like acetonitrile enhance carbocation stability, while non-polar solvents like toluene improve selectivity by reducing side reactions.

Comparative Solvent Study

  • Toluene : Favors higher selectivity but requires elevated temperatures (100–120°C) for complete conversion.
  • Dichloromethane : Enables milder conditions (80°C) but necessitates longer reaction times.
  • Solvent-Free Systems : Recent advances show that neat conditions with excess phenol can achieve 70% yield, though purity remains lower (88%).

Alternative Catalytic Approaches

Ion-Exchange Resins

Solid acid catalysts like Amberlyst-15 offer recyclability and reduced waste. A study using 10 wt% Amberlyst-15 in acetonitrile achieved 72% yield after 6 hours at 120°C.

Lewis Acid Catalysts

AlCl₃ and BF₃·Et₂O have been explored but show lower efficiency due to side reactions such as over-alkylation.

Purification and Characterization

Recrystallization

Recrystallization from methanol yields needle-like crystals with a melting point of 154°C. HPLC analysis confirms purity levels >95%.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.20 (s, 6H, CH₃), 2.70 (s, 4H, CH₂), 6.70–7.10 (m, 8H, Ar–H).
  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=C aromatic).

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time. A 2024 study reported 85% yield using a microreactor system with H₂SO₄ catalyst at 110°C and 5-minute residence time.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and resins.

    Biology: Studied for its potential effects on biological systems, including endocrine disruption.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexane in BPZ) increase rigidity and melting points compared to flexible alkyl bridges (e.g., propane in BPA) .
  • Electron-Withdrawing Groups: Chlorinated derivatives (e.g., 4,4'-(2,2-dichloroethene-1,1-diyl)diphenol) exhibit altered electronic properties, affecting reactivity and stability .

Thermal Stability and Decomposition Pathways

Thermogravimetric analyses of epoxy resins and nanocomposites reveal that bisphenol derivatives decompose into volatile phenolic compounds (e.g., phenol, 4-isopropylphenol) at 200–450°C . Key findings include:

  • 4,4'-(Cyclopropane-1,1-diyl)diphenol: Releases phosphorus-free volatiles, contrasting with phosphorous-containing degradation products from DP (a flame-retardant additive) .
  • BPA Analogues: Decomposition pathways involve cleavage of the central bridge, yielding bisphenol A as a primary product .
  • Impact of Bridging Groups : Aliphatic bridges (e.g., ethane, propane) decompose at lower temperatures than aromatic or halogenated analogs due to weaker C–C bonds .

Data Discrepancies and Limitations

  • Molecular Weight Conflicts : BPAP is reported as 271.25 g/mol and 290 g/mol , likely due to differences in substituent definitions.
  • Melting Points : Variability in reported values (e.g., 135°C vs. 227–229°C for compound 27a ) underscores the need for standardized characterization protocols.

Q & A

Q. What are the established synthetic pathways for 4,4'-(4-Methylpentane-1,1-diyl)diphenol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves acid- or base-catalyzed condensation reactions between substituted phenols and aldehydes/ketones. For optimization, systematic variation of parameters such as catalyst type (e.g., HCl, H₂SO₄), temperature (80–120°C), and stoichiometric ratios is critical. Purification via column chromatography or recrystallization is recommended to isolate the product from oligomeric byproducts . Reaction monitoring using TLC or HPLC ensures intermediate control.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of 4,4'-(4-Methylpentane-1,1-diyl)diphenol?

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and methylene/methyl groups (δ 1.0–2.5 ppm).
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹).
  • MS : Molecular ion peaks (M⁺) and fragmentation patterns validate molecular weight and structural motifs. Cross-referencing with databases like PubChem ensures accuracy .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) in bisphenol derivatives like this compound?

SAR analysis relies on quantum mechanical calculations (e.g., DFT for electron distribution) and molecular docking to predict interactions with biological targets. Thermodynamic stability of conformers (e.g., chair vs. boat configurations) can be modeled using software like Gaussian or COMSOL .

Advanced Research Questions

Q. How can factorial design methodologies optimize synthesis parameters (e.g., temperature, catalyst concentration)?

A 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time) at two levels (high/low). Response Surface Methodology (RSM) identifies interactions between variables, enabling predictive modeling of yield and purity. For example, higher catalyst concentrations may reduce reaction time but increase byproduct formation .

Q. What computational approaches predict physicochemical properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for stability assessment.
  • Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients in solvents like DMSO or water.
  • AI-driven tools : Platforms like COMSOL integrate machine learning to predict reaction pathways and degradation products .

Q. How to resolve contradictions in experimental data on thermodynamic stability of conformers?

Contradictions often arise from solvent polarity or measurement techniques. Use differential scanning calorimetry (DSC) for solid-state stability and variable-temperature NMR for solution-phase analysis. Compare computational (DFT) and experimental data to reconcile discrepancies .

Q. What advanced separation techniques isolate stereoisomers or byproducts in synthesis?

  • HPLC with chiral columns : Resolves enantiomers using cellulose- or amylose-based stationary phases.
  • Membrane technologies : Nanofiltration membranes (MWCO 300–500 Da) separate oligomers from monomers .

Q. What methodological considerations are critical for in vitro biological activity studies of derivatives?

  • Dose-response assays : Use IC₅₀/EC₅₀ values to quantify potency.
  • Control groups : Include positive (e.g., BPA analogs) and negative controls (solvent-only).
  • Metabolic stability : Assess hepatic microsome degradation to prioritize derivatives for in vivo studies .

Q. How to model environmental fate and degradation pathways of this compound?

Multi-scale models integrate:

  • QSAR predictions : Estimate biodegradability using EPI Suite.
  • Photodegradation studies : UV-Vis spectroscopy tracks breakdown under simulated sunlight.
  • Microbial assays : Soil/water microcosms identify microbial consortia involved in degradation .

Q. What strategies elucidate reaction mechanisms in polymerization processes?

  • Kinetic profiling : Monitor monomer consumption via in-situ FTIR or Raman spectroscopy.
  • Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to confirm chain-growth vs. step-growth pathways.
  • End-group analysis : MALDI-TOF MS identifies initiator fragments in polymer chains .

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